Product packaging for N'-Benzylbenzohydrazide(Cat. No.:CAS No. 1215-52-7)

N'-Benzylbenzohydrazide

Cat. No.: B072029
CAS No.: 1215-52-7
M. Wt: 226.27 g/mol
InChI Key: UOGSXSYDMMKSAB-UHFFFAOYSA-N
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Description

N'-Benzylbenzohydrazide is a benzohydrazide derivative that serves as a versatile and valuable scaffold in medicinal chemistry and chemical biology research. The benzohydrazide core is recognized for its diverse pharmacological properties and is frequently employed in the rational design and synthesis of novel bioactive compounds . This compound and its structural analogues have demonstrated significant potential in various research areas. They are prominent in the development of potent enzyme inhibitors, particularly against α-glucosidase, a key target in type-2 diabetes management research . Furthermore, benzohydrazide derivatives have shown substantial promise in anticancer research, exhibiting potent antiproliferative activity by acting as inhibitors of epidermal growth factor receptor (EGFR) kinase, a well-validated target in oncology . Additional research applications include exploration as antioxidant and antibacterial agents, highlighting the broad utility of this chemical class . Researchers value this compound for its use in structure-activity relationship (SAR) studies and as a building block for creating more complex heterocyclic systems. The product is provided for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B072029 N'-Benzylbenzohydrazide CAS No. 1215-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1215-52-7

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N'-benzylbenzohydrazide

InChI

InChI=1S/C14H14N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17)

InChI Key

UOGSXSYDMMKSAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2

Other CAS No.

1215-52-7

Origin of Product

United States

Synthetic Methodologies for N Benzylbenzohydrazide and Its Derivatives

Classical Synthetic Approaches to N'-Benzylbenzohydrazide

The traditional synthesis of this compound and its derivatives often relies on well-established organic chemistry reactions, primarily involving the formation of the hydrazide backbone through alkylation and acylation reactions.

Hydrazine (B178648) Alkylation Pathways for this compound Precursors

One common strategy involves the alkylation of hydrazine or its derivatives to introduce the benzyl (B1604629) group. This approach often utilizes a protected form of hydrazine to control the selectivity of the alkylation process and avoid the formation of undesired byproducts.

A key pathway involves the reaction of a monoprotected hydrazine, such as tert-butyl carbazate (B1233558) (Boc-NHNH₂) or 9-fluorenylmethoxycarbonyl hydrazine (Fmoc-NHNH₂), with a benzyl halide like benzyl bromide or benzyl iodide. kirj.ee The use of a non-nucleophilic base, for instance, 2,4,6-trimethylpyridine (B116444), is crucial to deprotonate the hydrazine, thereby enhancing its nucleophilicity for the subsequent attack on the benzyl halide. This method, however, can be hampered by challenges such as the potential for dialkylation, which reduces the yield of the desired mono-substituted product to below 50% without careful purification. The toxicity and explosive nature of hydrazine also necessitate stringent safety protocols.

The choice of solvent plays a significant role in the efficiency of this reaction. Acetonitrile (B52724) has been found to be a suitable solvent, facilitating monoalkylation by stabilizing the intermediates. In contrast, solvents like dimethylformamide (DMF) have been associated with lower yields due to competing side reactions. Studies have shown that using benzyl iodide as the alkylating agent can lead to higher yields, reaching up to 75% for the monoalkylated product with Boc-NHNH₂ and 74% with Fmoc-NHNH₂. kirj.ee

An alternative, though less common, method is the synthesis of benzyl hydrazine first, followed by acylation. This can be achieved by reacting hydrazine hydrate (B1144303) with a benzyl halide, such as 2-chlorobenzyl chloride, in a solvent like ethanol (B145695) under reflux conditions. acs.org However, this pathway also faces challenges with over-alkylation.

Table 1: Effect of Solvent and Alkylating Agent on Hydrazine Alkylation Yield

Protected Hydrazine Alkylating Agent Solvent Base Yield (%) Reference
Boc-NHNH₂ Benzyl Bromide Acetonitrile 2,4,6-trimethylpyridine 79 kirj.ee
Fmoc-NHNH₂ Benzyl Bromide Acetonitrile 2,4,6-trimethylpyridine 74 kirj.ee
Z-NHNH₂ Benzyl Bromide Acetonitrile 2,4,6-trimethylpyridine 64 kirj.ee
Boc-NHNH₂ Benzyl Iodide Acetonitrile 2,4,6-trimethylpyridine 75 kirj.ee
Fmoc-NHNH₂ Benzyl Iodide Acetonitrile 2,4,6-trimethylpyridine 74 kirj.ee
Boc-NHNH₂ Benzyl Bromide Ethanol (96%) - 57 kirj.ee
Fmoc-NHNH₂ Benzyl Bromide Ethanol (96%) - 61 kirj.ee
Fmoc-NHNH₂ Benzyl Chloride Methanol (B129727) - 14 kirj.ee

Acyl Hydrazine Formation Strategies Involving Benzohydrazides

The formation of the acyl hydrazine bond is a critical step in the synthesis of this compound. A prevalent method is the condensation reaction between a substituted benzoyl chloride and a hydrazide or hydrazine derivative. For instance, reacting benzoyl chloride with the previously synthesized benzylhydrazine (B1204620) precursor in the presence of a base will yield this compound.

Another approach involves the direct reaction of benzohydrazide (B10538) with a benzylating agent. For example, the reaction between O-benzyl S-methyl carbonodithioate and benzohydrazide in the presence of an acid catalyst like acetic acid in ethanol has been shown to produce this compound. researchgate.net

The synthesis of derivatives of this compound often involves reacting substituted benzoyl chlorides with appropriate hydrazides. For example, 2-acylamino-substituted this compound derivatives have been synthesized by reacting a substituted 2-aminobenzoic acid with a suitable acyl chloride to form a benzoxazinone (B8607429) intermediate, which is then reacted with a benzyl hydrazine. acs.org

Catalyzed Synthesis Protocols for this compound and Analogs

Catalysis offers powerful tools for the synthesis of this compound and its analogs, often providing higher efficiency, selectivity, and milder reaction conditions compared to classical methods.

Metal-Catalyzed Coupling Reactions for Acylhydrazines

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of C-N bonds in acylhydrazines. researchgate.netresearchgate.net While direct metal-catalyzed synthesis of this compound is not extensively documented, the principles of these reactions are relevant to the synthesis of its precursors and analogs. For instance, palladium- and copper-based catalysts are commonly used to facilitate the coupling of aryl halides with amines and hydrazines. researchgate.netacs.org These methods could potentially be adapted for the direct benzylation of benzohydrazide or the acylation of benzylhydrazine.

Acylhydrazine and acylhydrazone-type ligands have been shown to promote copper(I)-catalyzed C–N cross-coupling reactions of aryl bromides with N-heterocycles, indicating the potential for using such ligands in the synthesis of N-aryl or N-benzyl hydrazides. researchgate.net

Enantioselective Synthesis Methods Utilizing this compound as a Precursor

This compound serves as a valuable precursor in enantioselective synthesis, a field focused on the preferential formation of one enantiomer of a chiral molecule. wikipedia.org This is particularly relevant as different enantiomers can exhibit distinct biological activities.

One notable application is in the synthesis of chiral 3-pyrazolines. A catalytic asymmetric approach has been developed where this compound is used as a starting material in a four-component reaction involving two acetylenic diesters and an isocyanide. csic.es This reaction proceeds through an acyclic azomethine imine intermediate and allows for the enantioselective synthesis of highly substituted 3-pyrazolines. csic.es

Furthermore, this compound can be utilized in multicomponent reactions for the generation of imines, which are then used in asymmetric synthesis to construct complex heterocyclic structures. The benzyl group in this compound plays a crucial role in controlling the steric environment during these reactions, thereby influencing the enantioselectivity.

Optimization of Reaction Conditions in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, while minimizing reaction times and costs. whiterose.ac.uksigmaaldrich.com Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and the molar ratio of reactants.

In the hydrazine alkylation pathway, the solvent has a profound impact on the reaction outcome. As mentioned earlier, acetonitrile is favored over dimethylformamide for monoalkylation due to the reduction of side reactions. Temperature control is also critical; for instance, in the acylation of benzyl hydrazine with benzoyl chloride, maintaining a temperature of 0–5°C is recommended to prevent over-acylation and hydrolysis.

The molar ratio of reactants is another important factor. For the synthesis of this compound derivatives via condensation of benzoyl chlorides with hydrazides, a slight excess of the acyl chloride (e.g., 1.2 equivalents) is often used to ensure the complete consumption of the hydrazide. Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific reactants and conditions.

Purification of the final product is typically achieved through techniques such as recrystallization (often using methanol or ethanol), column chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate the desired compound with high purity.

Table 2: Key Parameters for Optimizing this compound Derivative Synthesis

Parameter Optimal Condition/Choice Impact Reference
Solvent Anhydrous ethanol or chloroform (B151607) Minimizes hydrolysis of acyl chlorides.
Temperature 60–100°C (reflux) for condensation Ensures complete reaction.
Molar Ratio 1.2 equivalents of benzoyl chloride to hydrazide Prevents unreacted hydrazide.
Purification Recrystallization from methanol Removes polar impurities effectively.

Solvent Effects and Reaction Parameter Modulation

The selection of a solvent is a crucial parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the formation of byproducts. The synthesis is commonly achieved through the alkylation of benzohydrazide with a benzyl halide, a reaction sensitive to the polarity and coordinating ability of the solvent medium.

Early synthetic attempts using dimethylformamide (DMF) as the solvent resulted in comparatively low yields, ranging from 26% to 46%. This was attributed to competing side reactions and undesirable solvent coordination. A significant improvement was observed when acetonitrile (ACN) was used as the solvent, which increased the yield to 74%. Acetonitrile facilitates monoalkylation by stabilizing intermediates through polar interactions while minimizing steric hindrance, thereby enhancing the electrophilicity of the benzyl bromide.

In other alkylation approaches, such as the reaction between benzohydrazide and O-benzyl S-methyl carbonodithioate, a variety of solvents including DMF, DMSO, ethanol (EtOH), acetonitrile, and tetrahydrofuran (B95107) (THF) have been investigated. researchgate.net In this specific reaction, a combination of ethanol as the solvent and acetic acid as a catalyst was found to be the most effective for achieving the desired N-alkylation. researchgate.net Similarly, studies on hydrazine alkylation have highlighted that using ethanol as a solvent can increase the yield of the desired monoalkylated product. researchgate.net

Beyond the solvent, other reaction parameters are critical for optimizing the synthesis. The reaction temperature is typically maintained at reflux, often between 70–80°C, for a duration of 12 to 24 hours to ensure the reaction proceeds to completion. The molar ratio of reactants is also carefully controlled; for instance, in condensation reactions between hydrazides and acyl chlorides, a slight excess of the acyl chloride (e.g., 1:1.2 hydrazide-to-acyl chloride ratio) is often used.

Table 1: Effect of Solvents on the Synthesis of this compound
ReactantsSolventCatalyst/BaseYield (%)Reference
Benzohydrazide + Benzyl BromideDimethylformamide (DMF)Collidine26-46
Benzohydrazide + Benzyl BromideAcetonitrile (ACN)Collidine74
Benzohydrazide + O-benzyl S-methyl carbonodithioateEthanol (EtOH)Acetic AcidOptimal Yield researchgate.net
Boc-NHNH₂ / Fmoc-NHNH₂ + Alkylating Agent96% EthanolNot Specified57 / 61 researchgate.net

Regioselectivity and Yield Enhancement in this compound Derivatization

A significant challenge in the synthesis and derivatization of this compound is achieving regioselectivity. Hydrazides possess two nucleophilic nitrogen atoms, and controlling which nitrogen participates in the reaction is key to obtaining the desired product and maximizing yield. Uncontrolled reactions can lead to mixtures of N'- and N-substituted products or over-alkylation.

To address this, various strategies have been developed. In the alkylation of benzohydrazide with benzyl bromide, the use of a non-nucleophilic base such as 2,4,6-trimethylpyridine (collidine) is effective. The base selectively deprotonates the terminal -NH₂ group of the hydrazide, enhancing its nucleophilicity and promoting a regioselective Sₙ2 attack on the benzyl halide to yield the N'-monoalkylated product. For substrates that are particularly prone to side reactions or possess sensitive functional groups, a multi-step protection-alkylation-deprotection strategy can be employed to ensure high regioselectivity.

Catalytic systems have also proven highly effective for the regioselective synthesis of this compound derivatives. For example, a copper(I) iodide (CuI)-catalyzed coupling reaction between N-acyl-N′-substituted hydrazines and aryl iodides allows for the regioselective formation of N-acyl-N′,N′-disubstituted hydrazines. organic-chemistry.org This method provides a reliable route to diaryl acylhydrazines. Similarly, an efficient protocol for the N-arylation of N'-arylbenzohydrazides utilizes a copper acetate (B1210297) (Cu(OAc)₂) catalyst with 1,10-phenanthroline (B135089) as a ligand, demonstrating high yields and regioselectivity. rsc.org Palladium-catalyzed reactions, such as the allylic substitution of allyl acetates with arylhydrazines, also offer a highly regioselective method for creating N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org

These catalytic methods are valuable for enhancing yields by minimizing the formation of undesired isomers and byproducts. The choice of catalyst and ligand is critical and is tailored to the specific substrates being coupled.

Table 2: Catalytic Methods for Regioselective Derivatization
Reaction TypeSubstratesCatalyst/LigandProduct TypeYield (%)Reference
N-ArylationN'-Phenylbenzohydrazide + IodobenzeneCu(OAc)₂·H₂O / 1,10-phen·H₂ON'-Benzoyl-N',N-diphenylhydrazine72 rsc.org
N-ArylationN'-(p-Tolyl)benzohydrazide + IodobenzeneCu(OAc)₂·H₂O / 1,10-phen·H₂ON'-Benzoyl-N-phenyl-N'-(p-tolyl)hydrazine65 rsc.org
N-ArylationN'-(4-Methoxyphenyl)benzohydrazide + IodobenzeneCu(OAc)₂·H₂O / 1,10-phen·H₂ON'-Benzoyl-N'-(4-methoxyphenyl)-N-phenylhydrazine45 rsc.org
Coupling ReactionN-Acyl-N′-substituted hydrazines + Aryl iodidesCuIN-Acyl-N′,N′-disubstituted hydrazinesNot Specified organic-chemistry.org
Allylic SubstitutionArylhydrazines + Allyl acetatesPalladium CatalystN,N-Disubstituted hydrazinesGood organic-chemistry.org

Spectroscopic and Structural Elucidation of N Benzylbenzohydrazide

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic techniques are indispensable for the unambiguous characterization of synthetic compounds like N'-Benzylbenzohydrazide. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools used to elucidate its structure, offering complementary information that, when combined, provides a comprehensive molecular portrait. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules. nih.gov It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the this compound molecule. nih.govnih.gov

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their relationships. For this compound, the ¹H NMR spectrum provides characteristic signals that confirm the presence of the benzyl (B1604629) and benzoyl moieties, as well as the hydrazide linkage.

Detailed Research Findings: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for each type of proton. The methylene (B1212753) protons (CH₂) of the benzyl group appear as a characteristic singlet at approximately 3.97 ppm. The aromatic protons from both the benzyl and benzoyl rings resonate in the downfield region, typically between 7.25 and 7.76 ppm, appearing as complex multiplets due to spin-spin coupling between adjacent protons. The spectrum also features signals for the two amine protons (NH) of the hydrazide group. One NH proton signal is often observed as a broad singlet, with its chemical shift being variable depending on concentration and temperature, while the other NH proton, adjacent to the carbonyl group, typically appears further downfield, in the range of δ 8–10 ppm.

¹H NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Assignment
Methylene Protons~3.97 Singlet (s)N-CH₂ Ph
Aromatic Protons~7.25 - 7.76 Multiplet (m)Ar-H
Amide Proton~8.0 - 10.0 Singlet (s)C(=O)NH
Amine ProtonVariableBroad Singlet (br s)NH -CH₂

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and the identification of functional groups. libretexts.org

Detailed Research Findings: The proton-decoupled ¹³C NMR spectrum of this compound displays a signal for each of the 14 carbon atoms, although some aromatic carbon signals may overlap. The carbonyl carbon (C=O) of the benzohydrazide (B10538) moiety is highly deshielded and appears at the lowest field, typically in the range of 165-170 ppm. The carbons of the two aromatic rings resonate in the region of approximately 127-138 ppm. rsc.org Specific assignments show signals around δ 137.61, 130.37, and 130.19 ppm. rsc.org The methylene carbon (CH₂) of the benzyl group is observed at a higher field, consistent with an sp³-hybridized carbon attached to a nitrogen atom.

¹³C NMR Data for this compound

Carbon Type Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~165 - 170C =O
Aromatic Carbons~127 - 138 rsc.orgC -aromatic
Methylene Carbon~45 - 55N-C H₂Ph

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rfi.ac.uk It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, which allows for the determination of its elemental composition. nih.gov This technique is crucial for confirming the molecular formula of a newly synthesized compound like this compound.

Detailed Research Findings: For this compound, HRMS analysis confirms its molecular formula of C₁₄H₁₄N₂O. By measuring the exact mass of the molecular ion (often as the protonated species, [M+H]⁺), it is possible to distinguish it from other compounds that might have the same nominal mass. The high precision of HRMS provides unequivocal evidence for the elemental composition, a critical piece of data for structural elucidation. nih.gov

HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₄H₁₄N₂O
Theoretical Exact Mass ([M+H]⁺)227.1184
Observed Mass ([M+H]⁺)Consistent with theoretical value

Electron Impact Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons. slideshare.net This process not only ionizes the molecule to form a molecular ion (M⁺•) but also causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

Detailed Research Findings: In the EI-MS spectrum of this compound, the molecular ion peak (M⁺•) would be observed at an m/z corresponding to its molecular weight, approximately 226. The high-energy ionization process induces cleavage at the weaker bonds within the molecule. Common fragmentation pathways include the cleavage of the N-N bond and the C-N bond. This leads to the formation of characteristic fragment ions, such as the benzyl cation ([C₇H₇]⁺) at m/z 91 and the benzoyl cation ([C₇H₅O]⁺) at m/z 105. The presence of these fragments provides strong evidence for the existence of both the benzyl and benzoyl substructures within the molecule.

Key EI-MS Fragments for this compound

m/z Value Fragment Ion Structure
~226Molecular Ion (M⁺•)[C₁₄H₁₄N₂O]⁺•
105Benzoyl Cation[C₆H₅CO]⁺
91Benzyl Cation[C₇H₇]⁺
77Phenyl Cation[C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence of its key structural features. The presence of a carbonyl (C=O) group from the benzoyl moiety is typically observed as a strong absorption band around 1650 cm⁻¹. Additionally, a characteristic N-H stretching vibration, indicative of the hydrazide group, appears in the region of 3200-3300 cm⁻¹. For instance, one synthesis reported the N-H stretch at 3303 cm⁻¹ and the C=O stretch at 1640 cm⁻¹. These specific absorption frequencies confirm the successful formation of the hydrazide linkage.

The IR spectra of related compounds, such as neutral and cationic benzonitrile–methanol (B129727) clusters, have been studied to understand intermolecular interactions, revealing distinct bands for CH and OH stretching vibrations. nih.gov While not directly this compound, these studies highlight the sensitivity of IR spectroscopy in detecting subtle changes in molecular environments due to interactions like hydrogen bonding. nih.gov

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
N-HStretch~3200-3300
C=OStretch~1650

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. technologynetworks.com The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax). libretexts.org For this compound and its derivatives, the presence of aromatic rings and the hydrazide group constitutes a chromophore system that absorbs in the UV region. eopcw.com

The absorption spectrum is influenced by the molecular structure and the solvent used. eopcw.comrepligen.com The extended system of conjugated π-bonds in the benzoyl and benzyl groups causes the molecule to absorb UV light. libretexts.org Studies on related hydrazone derivatives, such as (Z)-N′-(4-methoxybenzylidene)benzohydrazide, have utilized UV-Vis spectroscopy to evaluate their structural properties. mdpi.com The λmax values provide information about the electronic energy levels within the molecule. uzh.ch While specific λmax data for the parent this compound is not detailed in the provided context, it is a standard technique used in the characterization of its derivatives. researchgate.net

X-ray Crystallographic Analysis for Solid-State Structures of this compound and Related Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esnih.gov

Single Crystal X-ray Diffraction Studies of this compound Architectures

Single crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the solid-state structure of a compound. uhu-ciqso.es This technique has been employed to confirm the molecular structure of this compound derivatives and to understand how they form one-dimensional hydrogen-bonded organic frameworks (1D-HOFs). researchgate.net The process involves growing a suitable single crystal, which can be the rate-limiting step, and then collecting diffraction data. nih.govyoutube.com

For example, the crystal structure of a Ni(II) complex of a related hydrazide, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, was solved using single-crystal X-ray diffraction. mdpi.com The data revealed a distorted square planar geometry with the complex crystallizing in a P21/n space group. mdpi.com Similarly, the structure of N,N'-bis(2-bromobenzylidene)-2,2'-diaminodiphenyldisulfide (BBDD) was analyzed by SC-XRD to understand its non-planar structure and intermolecular hydrogen bonds. researchgate.net These studies showcase the capability of SC-XRD to provide unambiguous structural information. nih.gov

Investigation of Intermolecular Interactions in this compound Crystal Packing

The investigation of intermolecular interactions is often aided by techniques like Hirshfeld surface analysis, which provides a visual and quantitative account of these forces. akademisains.gov.mymdpi.com Studies on related thiourea (B124793) derivatives have shown that N–H···S and C–H···O hydrogen bonds, along with π-π stacking, play significant roles in stabilizing the crystal structure. akademisains.gov.my For instance, in some crystal structures, strong N–H⋯N dimers are the primary interaction, while in others, N–H⋯O and C–H⋯O interactions dominate. rsc.org The analysis of these non-covalent interactions is essential for understanding and designing new solid-state materials with desired properties. ias.ac.in

Computational Investigations of N Benzylbenzohydrazide

Quantum Chemical Calculations on N'-Benzylbenzohydrazide

Quantum chemical calculations, particularly those rooted in density functional theory, have become indispensable for understanding the intrinsic properties of molecules like this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. researchgate.net This approach offers a balance between accuracy and computational cost, making it a popular choice for studying molecular systems. researchgate.net

In the study of this compound and its derivatives, DFT calculations are instrumental in optimizing the molecular geometry, predicting vibrational frequencies, and elucidating the electronic properties. researchgate.netresearchgate.net A comprehensive structural and quantum computational investigation of this compound has been performed using DFT methods. researchgate.net A common approach involves utilizing specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a basis set like 6-311++G(d,p). researchgate.net This combination allows for the calculation of various electronic parameters that describe the molecule's reactivity and stability. nih.gov The application of DFT provides a theoretical framework for understanding the fundamental electronic nature of this compound, which is crucial for predicting its behavior in different chemical environments. researchgate.net

Molecular orbital analysis is critical for understanding the chemical reactivity and kinetic stability of a compound. nih.gov This is often accomplished by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govirjweb.com A smaller gap suggests higher reactivity and lower stability. nih.gov For a derivative, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was calculated to be -0.08657 eV, indicating a high potential for chemical reactivity and biological activity. nih.gov

The distribution of charge within the this compound molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.netnih.gov The MEP surface illustrates the regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov Typically, negative potential (often colored red) is concentrated around electronegative atoms like oxygen and nitrogen, representing electron-rich areas, while positive potential (blue) is found around hydrogen atoms, indicating electron-poor regions. nih.govresearchgate.net

Computational AnalysisKey Findings for Hydrazide Derivatives
HOMO-LUMO Analysis A small energy gap between the HOMO and LUMO indicates high chemical reactivity and polarizability. nih.gov
Molecular Electrostatic Potential (MEP) Negative potential is typically located around electronegative atoms (O, N), while positive potential is found near hydrogen atoms. nih.gov
Natural Bond Orbital (NBO) Analysis Reveals charge delocalization and intramolecular charge transfer between donor and acceptor sites. researchgate.net

Crystal Structure Prediction (CSP) for this compound

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the stable crystal packing arrangements of a molecule from its chemical diagram alone. wikipedia.orgyoutube.com This field is of immense importance in materials science and pharmaceuticals, as different crystal forms, or polymorphs, can exhibit vastly different physical properties such as solubility and stability. ucr.edu The process typically involves generating a multitude of plausible crystal structures through advanced search algorithms and then ranking them based on their calculated lattice energies. youtube.com

While specific CSP studies dedicated solely to this compound are not prominent in the literature, the foundational data for such an investigation exists in the form of experimental crystal structures. The Cambridge Crystallographic Data Centre (CCDC) serves as a global repository for small molecule crystal structures, and entries for this compound and its derivatives are available. rug.nluiowa.eduosti.govmanchester.ac.ukcam.ac.uk These experimental structures provide the benchmark against which the accuracy of CSP methods can be validated. Computational techniques like simulated annealing, evolutionary algorithms, and random sampling, often combined with DFT for accurate energy ranking, are employed in CSP. wikipedia.org The availability of experimental data for this compound makes it a viable candidate for future CSP studies to explore its polymorphic landscape.

Molecular Modeling and Simulation Techniques for this compound Systems

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior and interaction potential of this compound and its derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pjps.pk It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein or enzyme. pjps.pkresearchgate.net

Numerous studies have employed molecular docking to investigate the potential biological activities of benzhydrazide and hydrazone derivatives. These derivatives have been docked into the active sites of various enzymes to predict their inhibitory potential. For instance, derivatives have been studied as potential inhibitors of:

Carbonic Anhydrase (CA) I and II: Benzimidazole-hydrazone derivatives have been designed and evaluated as inhibitors of these enzymes. nih.gov

Cyclooxygenase (COX-1 and COX-2): Isatin derivatives of benzohydrazide (B10538) have shown good docking scores against COX-2, suggesting potential anti-inflammatory activity. nih.gov Dihydro-1H-pyrazole derivatives have also been studied for their interactions with COX enzymes. dergipark.org.tr

α-Glucosidase: Arylsulfonyl-phenylpiperazine derivatives have been identified as moderate inhibitors of this enzyme through docking studies. pjps.pk

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): In silico docking analyses have suggested that certain 4-hydroxybenzhydrazide (B196067) derivatives could act as dual inhibitors of these enzymes, which are relevant targets in neurodegenerative diseases. researchgate.net

These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site, providing a rationale for the observed or predicted activity.

Enzyme TargetType of Derivative StudiedKey Finding from Docking
Carbonic Anhydrase I & IIBenzimidazole-hydrazonePotential for inhibition. nih.gov
COX-2Isatin-benzohydrazideGood docking scores, suggesting anti-inflammatory potential. nih.gov
α-GlucosidaseArylsulfonyl-phenylpiperazineModerate inhibitory activity predicted. pjps.pk
MAO-B & AChE4-hydroxybenzhydrazidePotential as dual inhibitors. researchgate.net

Reaction Mechanisms and Chemical Reactivity of N Benzylbenzohydrazide

Mechanistic Studies of Derivatization Reactions Involving N'-Benzylbenzohydrazide

Derivatization reactions of this compound are fundamental to its application in synthetic chemistry. These reactions typically involve modifications at either the hydrazine (B178648) nitrogen atoms or the carbonyl group, proceeding through well-defined mechanistic pathways.

A significant aspect of the reactivity of this compound is its role as a precursor to acyclic azomethine imines. ua.esrsc.org These transient 1,3-dipoles are highly valuable intermediates in the synthesis of nitrogen-containing heterocycles. rsc.org Azomethine imines are typically generated in situ and are classified as aza-allyl type 1,3-dipoles. ua.esrsc.org

The formation of an acyclic azomethine imine from this compound is achieved through its condensation with an aldehyde. nih.gov This reaction is often catalyzed by a Brønsted acid, which facilitates the dehydration step. ua.esrsc.orgnih.gov The resulting azomethine imine is a prochiral electrophile, which can be trapped by various nucleophiles to afford a range of synthetically useful chiral hydrazine derivatives. nih.gov For instance, in the presence of a chiral dicarboxylic acid catalyst, this compound reacts with aldehydes to generate azomethine imines that can then be trapped by nucleophiles like alkyl diazoacetates or (diazomethyl)phosphonates. This strategy provides access to a diverse array of chiral α-diazo-β-hydrazino esters and phosphonates with high enantioselectivity. nih.gov

The general mechanism for the formation of the acyclic azomethine imine intermediate is depicted below: Step 1: Nucleophilic attack of the terminal nitrogen of this compound on the aldehyde carbonyl carbon. Step 2: Dehydration to form the C=N double bond, resulting in the 1,3-dipolar azomethine imine.

This in situ generation is crucial as acyclic azomethine imines are often unstable and must be trapped as they are formed. ua.esrsc.org The versatility of this method is highlighted in unconventional Ugi-type reactions, where N'-alkylbenzohydrazides react via these key acyclic azomethine imine intermediates in the presence of an axially chiral dicarboxylic acid. nih.gov

Table 1: Generation and Trapping of Acyclic Azomethine Imines from this compound

Reactant with this compoundCatalyst/ConditionsIntermediate FormedTrapping NucleophileProduct ClassReference
Various AldehydesAxially Chiral Dicarboxylic AcidAcyclic Azomethine ImineAlkyl DiazoacetateChiral α-Diazo-β-hydrazino esters nih.gov
Various AldehydesAxially Chiral Dicarboxylic AcidAcyclic Azomethine Imine(Diazomethyl)phosphonateChiral α-Diazo-β-hydrazino phosphonates nih.gov
Aldehyde and IsocyanideAxially Chiral Dicarboxylic AcidAcyclic Azomethine ImineIsocyanide (in Ugi-type reaction)Chiral Hydrazine Derivatives nih.gov

In the context of this compound, this pathway is most relevant to its synthesis and the synthesis of its derivatives. The preparation of this compound itself can involve the reaction of benzohydrazide (B10538) with benzyl (B1604629) bromide via an SN2 reaction. However, the synthesis of its derivatives, particularly with substitutions on the benzoyl ring, often proceeds via nucleophilic acyl substitution. For example, reacting a substituted benzoyl chloride with a hydrazine derivative is a classic illustration of this mechanism. futurelearn.com

The mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the acyl compound (e.g., benzoyl chloride). The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the carbonyl oxygen and the other attached heteroatom (like chlorine). futurelearn.com

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, a leaving group (e.g., a chloride ion) is expelled. futurelearn.comlibretexts.org

The reactivity of the carboxylic acid derivative is paramount, with acyl chlorides being among the most reactive due to the good leaving group ability of the chloride ion. libretexts.orgkhanacademy.org The stability of the leaving group is a key factor in this reaction. khanacademy.org Derivatization reactions that modify the analyte to improve its properties for analysis, such as in chromatography, often utilize this pathway. ddtjournal.comresearchgate.netosti.govacademicjournals.org

Reactivity Profiles of this compound in Organic Transformations

This compound exhibits a versatile reactivity profile, making it a valuable scaffold in various organic transformations. Its ability to act as a precursor for reactive intermediates allows for the construction of diverse and complex molecular architectures.

One of the primary uses of this compound is as a component in multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly efficient. This compound's role in MCRs often involves the in situ formation of an imine or azomethine imine, which then participates in subsequent steps. nih.gov The benzyl group can provide steric control in asymmetric MCRs, which is crucial for achieving enantioselective synthesis of heterocyclic compounds like benzoxazoles.

Furthermore, this compound is exploited in catalytic asymmetric reactions to produce enantiomerically enriched compounds. nih.govnih.gov As discussed, its condensation with aldehydes in the presence of chiral Brønsted acids generates prochiral azomethine imines. nih.gov These intermediates can then react with a variety of nucleophiles in reactions such as Ugi-type transformations to yield complex chiral hydrazine structures. nih.gov The compound also plays a role in the exploration of supramolecular chemistry, where its structure contributes to the formation of one-dimensional hydrogen-bonded organic frameworks (1D-HOFs). researchgate.net

Table 2: Summary of Organic Transformations Involving this compound

Transformation TypeRole of this compoundKey IntermediateTypical ProductReference
Heterocycle Synthesis via 1,3-Dipolar Cycloaddition1,3-Dipole PrecursorAcyclic Azomethine IminePyrazolidines, Pyrazolines nih.gov, ua.es, rsc.org
Asymmetric Multicomponent Reactions (MCRs)Nucleophilic Component/Imine PrecursorImine/Azomethine ImineComplex Chiral Heterocycles (e.g., Benzoxazoles) , nih.gov
Catalytic Asymmetric SynthesisProchiral Electrophile PrecursorAcyclic Azomethine ImineChiral α-diazo-β-hydrazino esters/phosphonates nih.gov
Supramolecular ChemistryStructural Building BlockN/A (Utilizes H-bonding)One-Dimensional Hydrogen-Bonded Organic Frameworks (1D-HOFs) researchgate.net

Cycloaddition Reactions Involving this compound as a Component

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound serves as a key component in a specific type of cycloaddition, the [3+2] cycloaddition, by acting as a precursor to the required 1,3-dipole. ua.esrsc.org

As established, the condensation of this compound with aldehydes generates acyclic azomethine imines. nih.gov These species are classic 1,3-dipoles of the aza-allyl type and are highly reactive towards various dipolarophiles (compounds that readily react with dipoles). ua.esrsc.org The reaction between a 1,3-dipole and a dipolarophile is known as a 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition, which results in the formation of a five-membered heterocyclic ring. ua.esuchicago.edu

These cycloadditions can be performed under thermal or catalytic conditions and can be highly stereoselective, especially when using chiral catalysts. ua.esrsc.org The azomethine imines derived from this compound can react with both electron-rich and electron-poor alkenes, as well as alkynes, to yield pyrazolidine (B1218672) and pyrazoline derivatives. ua.es The versatility of this reaction has been explored in the synthesis of a wide variety of dinitrogenated heterocycles, many of which have potential biological activity. rsc.org The reaction provides a convergent and efficient route to these important classes of compounds.

Table 3: Examples of Dipolarophiles in [3+2] Cycloaddition with Azomethine Imines from this compound

Dipolarophile ClassSpecific ExampleResulting Heterocycle CoreReference
Electron-deficient AlkenesN-PhenylmaleimidePyrazolidine ua.es
Acetylenic CompoundsDimethyl Acetylenedicarboxylate (DMAD)Pyrazoline ua.es, rsc.org
Diazo CompoundsAlkyl Diazoacetateα-Diazo-β-hydrazino ester (via trapping) nih.gov
AllenoatesEthyl AllenoatePyrazolidine derivative rsc.org

Biological Activity and Structure Activity Relationship Sar Studies of N Benzylbenzohydrazide Derivatives

Insecticidal Activity Profiles of N'-Benzylbenzohydrazide Analogs

The search for new, effective, and environmentally safer pesticides has led to the investigation of this compound derivatives. These compounds have been designed based on the structure of existing successful insecticides, aiming to improve efficacy and target specific pests. acs.orgnih.gov

A significant body of research has focused on 2-acylamino-substituted this compound derivatives, which were designed by combining the structural features of anthranilic diamide (B1670390) insecticides and acylhydrazine insect growth regulators. acs.orgnih.gov These novel compounds have been tested against several major agricultural pests.

In preliminary assays conducted at a concentration of 600 mg/L, various derivatives demonstrated significant lethal activity. acs.orgnih.gov For instance, compounds 6a-I-2 and 6d-III-4 showed notable activity against the diamondback moth (Plutella xylostella). acs.orgnih.gov Against the cotton aphid (Aphis gossypii), compounds 6c-II-4 , 6d-I-7 , 6d-II-1 , and 6d-III-5 exhibited good lethal effects. acs.orgnih.gov Furthermore, a number of derivatives, including 6a-II-1 , 6a-III-1 , 6b-I-7 , 6c-I-1 , and 6c-III-5 , displayed promising larvicidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus). acs.orgnih.gov

Further testing revealed the potent acaricidal activity of specific compounds against T. cinnabarinus. acs.orgnih.gov The structure-activity relationship (SAR) studies concluded that the presence of a halogen atom at the X position and a methyl group at the R1 position are crucial for the biological activities of these compounds. acs.orgnih.gov

Table 1: Larvicidal Activity of Selected this compound Derivatives against Tetranychus cinnabarinus

Compound LC50 (mg/L)
6a-III-1 27.9
6a-II-1 <90
6c-I-1 <90
6c-III-5 <90

Data sourced from studies on 2-acylamino-substituted this compound derivatives. acs.orgnih.gov

The design of many insecticidal this compound derivatives is based on the anthranilic diamide class of insecticides, such as chlorantraniliprole, which are known to target insect ryanodine (B192298) receptors (RyRs). acs.orgnih.govresearchgate.net RyRs are large intracellular calcium channels located on the sarcoplasmic reticulum membrane and are essential for muscle contraction. mdpi.comcas.cz The structural differences between insect and mammalian RyRs make them an excellent target for developing selective insecticides. plos.org

Diamide insecticides function by locking the RyR in an open state, leading to uncontrolled depletion of calcium stores and resulting in paralysis and death of the insect. plos.org Molecular docking studies have been employed to understand how this compound derivatives interact with this receptor. researchgate.net For example, a derivative identified as D33 was shown to fit securely within the active pocket of the ryanodine receptor, forming hydrogen bonds in a manner similar to the commercial insecticide chlorantraniliprole. researchgate.net This suggests that these derivatives likely share a similar mode of action, functioning as potent activators of insect RyRs. The introduction of the acylhydrazine functional group appears to enhance the acaricidal activity of the anthranilic diamide skeleton. acs.orgnih.gov

Antimicrobial Activity Investigations of this compound Derivatives

Beyond their insecticidal properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The core benzohydrazide (B10538) structure is a known pharmacophore in various antimicrobial compounds. nih.gov

A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized to target the multidrug efflux pump (MATE), a mechanism that bacteria use to develop resistance. nih.gov These compounds were screened for their antibacterial activity against several pathogenic strains.

The study revealed that compounds 4a , 4h , and 4i were the most promising, exhibiting significant antibacterial activity. nih.gov Their design included a 3,4-dimethoxyphenyl moiety, intended to fit into a hydrophobic region of the MATE receptor pocket, and a linker with hydrogen bond donor and acceptor capabilities to improve binding. nih.gov While some benzimidazole-hydrazone compounds have shown weak antibacterial effects, certain N'-benzylidenebenzohydrazide derivatives demonstrate considerable efficacy. nih.govnih.gov

Table 2: Antibacterial Screening of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives

Bacterial Strain Most Active Compounds
Staphylococcus aureus 4a, 4h, 4i
Acinetobacter 4a, 4h, 4i
Salmonella typhi 4a, 4h, 4i
Escherichia coli 4a, 4h, 4i
Pseudomonas aeruginosa 4a, 4h, 4i

Data sourced from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential MATE inhibitors. nih.gov

The same series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives was also tested for antifungal activity. nih.gov The hydrazone linkage is a feature found in many compounds with antifungal properties. nih.govfrontiersin.org

The screening against Candida albicans, a common pathogenic yeast, identified compounds 4a , 4h , and 4i as having the most potent antifungal effects among the series. nih.gov This dual antibacterial and antifungal activity makes these derivatives interesting candidates for further development. Other related heterocyclic structures, such as those containing benzimidazole (B57391) and triazole moieties, have also demonstrated significant antifungal activity, particularly against various Candida species. nih.govmdpi.combeilstein-journals.org

Enzyme Inhibition Studies by N-Acylhydrazone Derivatives Related to this compound

The N-acylhydrazone (NAH) moiety, a key structural feature of this compound derivatives, is recognized as a versatile pharmacophore capable of interacting with various biological targets, including enzymes. researchgate.net This has led to the exploration of NAH derivatives as inhibitors for enzymes implicated in a range of diseases.

Research has shown that N-acylhydrazone derivatives can act as potent inhibitors of Sirtuin-1 (SIRT1), a class III histone deacetylase. thieme-connect.de Developing new SIRT1 inhibitors is a promising strategy for treating cancer and age-related metabolic disorders. thieme-connect.de In one study, a novel NAH derivative was identified through in silico and in vitro screening that showed high binding affinity to the active pocket of the SIRT1 receptor, comparable to known inhibitors like EX-527 and Sirtinol. thieme-connect.de

Furthermore, N-acylhydrazone derivatives have been designed as inhibitors of other enzymes. LASSBio-1524, a naphthyl-N-acylhydrazone, was developed as an inhibitor of the IKK-β (kappa B kinase inhibitor) enzyme, which is involved in the inflammatory response. researchgate.net Other studies have investigated NAH derivatives as inhibitors of cyclooxygenase (COX-1 and COX-2) and acetylcholinesterase, suggesting potential applications in treating inflammation and neurodegenerative diseases. nih.govnih.gov

Structural Determinants of Biological Efficacy of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on their core structure. Structure-activity relationship (SAR) studies have been instrumental in deciphering these connections, providing a roadmap for the rational design of more potent and selective agents.

Systematic modifications of the this compound scaffold have revealed that even minor chemical alterations can lead to substantial changes in biological activity. Key areas of substitution that have been investigated include the benzoyl ring, the benzyl (B1604629) ring, and the acylamino group at the 2-position of the benzoyl moiety.

In the pursuit of new agrochemicals, a series of 2-acylamino-substituted this compound derivatives were synthesized and evaluated for their insecticidal and acaricidal activities. nih.govacs.org The findings from these studies underscore the critical role of specific substituents in dictating the potency of these compounds against various pests. nih.govacs.org

A significant observation was the profound influence of halogen atoms and methyl groups on the biological activities of the synthesized derivatives. nih.gov For instance, the presence of a halogen atom at the X position and a methyl group at the R1 position was found to be crucial for the observed effects. nih.gov

The following table summarizes the lethal concentration (LC50) values of selected 2-acylamino-substituted this compound derivatives against the carmine spider mite (Tetranychus cinnabarinus), highlighting the impact of different substituents. nih.govacs.org

Compound IDSubstituentsLC50 (mg/L) against T. cinnabarinus
6a-II-1 X = Cl, R1 = CH3, R2 = H, R3 = 2-F< 90
6a-III-1 X = Cl, R1 = CH3, R2 = H, R3 = 3-F27.9
6c-I-1 X = Br, R1 = CH3, R2 = H, R3 = H< 90
6c-III-5 X = Br, R1 = CH3, R2 = H, R3 = 3-CF3< 90

Further studies on N'-benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors have also shed light on the importance of substituents. mdpi.com These investigations revealed that the presence of electron-donating groups on the phenyl ring significantly influences the enzyme inhibitory activity. mdpi.com Specifically, derivatives with hydroxyl and methoxy (B1213986) groups exhibited potent urease inhibition. mdpi.com

The table below presents the in vitro urease inhibitory activity (IC50) of selected N'-benzylidene-4-tert-butylbenzohydrazide derivatives. mdpi.com

Compound IDPhenyl Ring SubstituentsIC50 (µM)
6 2,4-dihydroxy15.21 ± 0.64
25 3,4-dimethoxy13.33 ± 0.58
Standard (Thiourea) -21.14 ± 0.425

These findings collectively demonstrate that the strategic placement of specific functional groups on the this compound scaffold is a key determinant of the resulting biological activity, whether it be insecticidal, acaricidal, or enzyme inhibitory.

The elucidation of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a critical step in understanding the mechanism of action and in designing new, more effective molecules. For this compound derivatives, pharmacophore models have been developed based on their interactions with specific biological targets.

In the context of urease inhibition, molecular docking studies of N'-benzylidene-4-tert-butylbenzohydrazide derivatives have provided valuable insights into their binding mode within the enzyme's active site. mdpi.com A key interaction involves the hydrazine (B178648) moiety of the derivative, which forms hydrogen bonds with crucial amino acid residues, such as Cys322. mdpi.com

Furthermore, the substituents on the phenyl ring play a significant role in the binding affinity. For instance, the methoxy groups of the highly active compound 25 were found to establish metal-ionic contact with a nickel ion (Ni798) in the active site. mdpi.com The aromatic rings of the molecule also contribute to the binding through π-H interactions with residues like Lys169 and His222. mdpi.com

Based on these interactions, a pharmacophore model for the urease inhibitory activity of these derivatives can be proposed, which includes:

A hydrogen bond donor/acceptor group (the hydrazide moiety).

A metal chelating group (e.g., methoxy substituents).

Aromatic rings for hydrophobic and π-stacking interactions.

The unique structural features of this compound derivatives, stemming from the hydrazide moiety with an attached benzyl group, provide a foundation for their synthetic versatility and their potential to form specific, biologically relevant interactions. researchgate.net The understanding of these structural requirements and pharmacophoric features is paramount for the future development of this compound-based compounds with tailored biological activities.

Coordination Chemistry of N Benzylbenzohydrazide

Ligand Design and Complexation with Metal Ions

The design of ligands based on N'-benzylbenzohydrazide allows for the systematic study of their coordination behavior with different metal centers. The presence of multiple donor atoms, including the carbonyl oxygen and hydrazide nitrogens, enables these molecules to act as multidentate ligands.

This compound derivatives readily form complexes with a range of transition metals. The hydrazide moiety (–CONHNH–) and the benzyl (B1604629) group can be systematically modified to tune the electronic and steric properties of the ligand, thereby influencing the structure and reactivity of the resulting metal complexes. For instance, derivatives of this compound can form stable complexes with transition metals like copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), iron(III), and ruthenium(III). koreascience.kr

The formation of these complexes is typically achieved through the reaction of the this compound ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized using various spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information. koreascience.kr

Table 1: Examples of Transition Metal Complexes with Hydrazone Ligands (Analogs of this compound)

Metal IonLigand TypeResulting ComplexPotential Application
Vanadium(V)HydrazideOxidovanadium(V) complexInsulin-mimetic properties
Copper(II)HydrazoneCopper(II) complexAnticancer activity
Iron(III)AcetohydrazideFe(III) complexAntifungal activity
Ruthenium(III)AcetohydrazideRu(III) complexBiological activities

This table is generated based on data from various hydrazone complexes, which are structurally related to this compound and its derivatives. koreascience.krresearchgate.net

The coordination modes of this compound-based ligands are diverse and depend on factors such as the metal ion, the specific substituents on the ligand, and the reaction conditions. These ligands can coordinate to metal ions in a monodentate, bidentate, or even bridging fashion. The hydrazide NH and carbonyl oxygen are common coordination sites.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Involving this compound Derived Architectures

The principles of supramolecular chemistry, which involve non-covalent interactions, play a crucial role in the construction of complex architectures from this compound-derived building blocks. rsc.orgrug.nl These interactions, such as hydrogen bonding and van der Waals forces, direct the self-assembly of molecules into well-defined, higher-order structures. nih.gov

Poly(pseudo-rotaxanes) are a fascinating class of supramolecular structures where linear polymer chains are threaded through macrocyclic rings without any covalent bond holding them together. vt.edu While direct examples involving this compound are not extensively documented in the provided search results, the fundamental concepts of their formation are relevant. The construction of such architectures relies on the interplay of coordinative and hydrogen bonds. acs.org For instance, one-dimensional coordination polymers can be threaded through hydrogen-bonded ladders or sheets, creating entangled structures. acs.org The cavities formed by one structural motif can be threaded by another, leading to a poly(pseudo-rotaxane) architecture. acs.org The design of such systems often involves metal cluster-centered species encapsulated within macrocyclic compounds. nih.gov

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic building blocks via hydrogen bonds. researchgate.netrsc.org this compound and its derivatives are excellent candidates for the construction of HOFs due to the presence of hydrogen bond donor (N-H) and acceptor (C=O) groups. researchgate.net The directional nature of hydrogen bonds allows for the predictable formation of one-dimensional, two-dimensional, or three-dimensional networks. researchgate.netrsc.org

The synthetic versatility of this compound derivatives makes them suitable for creating one-dimensional HOFs. researchgate.net The investigation of these frameworks involves a combination of structural analysis and computational studies to understand the supramolecular interactions and assembly mechanisms. researchgate.netresearchgate.net The stability and porosity of HOFs can be tuned by designing building blocks with multiple hydrogen-bonding sites and incorporating strong hydrogen-bonding units. researchgate.net

Catalytic Applications of this compound Metal Complexes in Organic Synthesis

Metal complexes derived from hydrazone ligands, a class of compounds to which this compound belongs, have shown significant promise as catalysts in various organic transformations. researchgate.net The catalytic activity of these complexes is attributed to the ability of the central metal ion to exist in different oxidation states and to coordinate with substrates, thereby facilitating chemical reactions. researchgate.netacademicjournals.org

While specific catalytic applications of this compound complexes are not detailed in the provided search results, the broader class of transition metal complexes with related ligands has been explored in reactions such as hydrogenation and carbon-carbon coupling. nih.govmdpi.com For example, pincer-type complexes, which feature a central metal atom held in a tridentate ligand scaffold, are effective catalysts for hydrogenation reactions. mdpi.comst-andrews.ac.uk The design of the ligand, including the steric and electronic properties of the coordinating groups, plays a crucial role in the efficiency and selectivity of the catalyst. rsc.org The development of metal-organic frameworks (MOFs) with catalytically active metal sites is also an area of active research, offering the potential for heterogeneous catalysts with high surface areas and shape selectivity. nih.govrsc.org

Future Research Directions for N Benzylbenzohydrazide Chemistry

Advancements in Asymmetric Synthesis Utilizing N'-Benzylbenzohydrazide

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in pharmacology. While this compound is not a classical chiral auxiliary in the vein of Evans oxazolidinones, its inherent structural properties offer significant potential for future applications in stereoselective synthesis. wikipedia.orgresearchgate.net

Future research could focus on leveraging the steric influence of the benzyl (B1604629) group. This compound can serve as a valuable precursor in multicomponent reactions (MCRs), where it is used to generate imines for the asymmetric synthesis of complex heterocyclic structures. The benzyl group can provide the necessary steric hindrance to control the facial selectivity of reactions, guiding the formation of a desired stereoisomer.

Further investigations could explore the development of chiral derivatives of this compound that could function as recoverable chiral auxiliaries. wikipedia.org By introducing a chiral center into the benzyl or benzoyl portion of the molecule, new auxiliaries could be designed. The research would involve synthesizing these new derivatives and evaluating their effectiveness in controlling stereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. harvard.edu Success in this area would broaden the toolkit available to synthetic chemists for producing enantiomerically pure compounds.

Another promising avenue is in the realm of asymmetric catalysis. snnu.edu.cn this compound derivatives could be developed as chiral ligands for transition metal catalysts. The hydrazide moiety offers suitable coordination sites (N, O) for metal binding, and a chiral backbone could create a chiral environment around the metal center, enabling enantioselective transformations.

Targeted Design of Bioactive Scaffolds Based on this compound

The this compound scaffold has proven to be a versatile template for the development of new bioactive compounds, particularly in agriculture and medicine. Future research will focus on the targeted design and synthesis of novel derivatives with enhanced potency and specificity.

A significant area of research has been the development of insecticides based on this scaffold. Studies have shown that 2-acylamino-substituted this compound derivatives exhibit significant lethal activity against several major agricultural pests. acs.org For example, specific derivatives have shown high efficacy against the carmine (B74029) spider mite (Tetranychus cinnabarinus), the cotton aphid (Aphis gossypii), and the diamondback moth (Plutella xylostella). acs.org One derivative, in particular, demonstrated a larvicidal activity (LC₅₀) of just 27.9 mg/L against T. cinnabarinus. acs.org Future work will involve synthesizing and screening new analogues to optimize activity, improve environmental safety profiles, and overcome potential pest resistance.

Table 1: Insecticidal Activity of Selected this compound Derivatives

Compound ID Target Pest Bioactivity (LC₅₀) Reference
6a-III-1 Carmine Spider Mite (T. cinnabarinus) 27.9 mg/L acs.org
6a-II-1 Carmine Spider Mite (T. cinnabarinus) <90 mg/L acs.org
6c-I-1 Carmine Spider Mite (T. cinnabarinus) <90 mg/L acs.org
6c-III-5 Carmine Spider Mite (T. cinnabarinus) <90 mg/L acs.org
6d-III-5 Cotton Aphid (A. gossypii) Good lethal activity acs.org
6d-III-4 Diamondback Moth (P. xylostella) Maintained lethal activity acs.org

Beyond insecticides, derivatives of the related compound N'-benzoyl-N'-benzylbenzohydrazide have shown potential as multi-target enzyme inhibitors. They have been identified as activators of the ecdysone (B1671078) receptor (EcR), crucial for insect development, and as inhibitors of urease, an enzyme implicated in various diseases. Molecular modeling also suggests that this scaffold could be a starting point for developing HIV integrase inhibitors. Future research should explore these therapeutic avenues by designing focused libraries of this compound derivatives and evaluating their activity against these and other biological targets, including cancer cell lines.

Exploration of Novel Coordination Architectures and Functional Materials from this compound

The field of coordination chemistry offers vast opportunities for creating materials with unique properties and functions, such as Metal-Organic Frameworks (MOFs). medscape.comberkeley.edunih.gov this compound and its derivatives are promising building blocks for such materials due to their ability to act as multidentate ligands.

Research has shown that derivatives can form stable complexes with transition metals like copper(II) and oxidovanadium(V) by coordinating through the hydrazide nitrogen and carbonyl oxygen atoms. These metal complexes are not just structurally interesting; they are also functional. For example, certain vanadium complexes exhibit insulin-mimetic properties, while copper(II) complexes have been studied for their DNA-binding capabilities and potential anticancer activity. Future work should expand the range of metal ions used (e.g., zinc, cobalt, nickel) and explore the catalytic and biomedical applications of the resulting complexes. asianpubs.org

A particularly exciting direction is the use of this compound to construct extended coordination networks. A recent study highlighted the compound's role in forming a one-dimensional hydrogen-bonding organic framework (1D-HOF). researchgate.netresearchgate.net In these structures, molecules self-assemble through intermolecular hydrogen bonds, creating a crystalline framework. researchgate.net This demonstrates the potential of this compound to direct the formation of ordered supramolecular architectures. researchgate.net The next frontier is to move from 1D chains to 2D and 3D frameworks by combining this compound-based linkers with suitable metal nodes. ipn.mx The exploration of different reaction conditions (solvents, temperatures) and the modification of the ligand structure could lead to the discovery of novel MOFs with permanent porosity, high surface area, and potential applications in gas storage, separation, and catalysis. sigmaaldrich.com

Integration of Advanced Computational and Experimental Methodologies in this compound Research

The synergy between computational modeling and experimental validation is crucial for accelerating progress in chemical research. For this compound, this integrated approach is key to understanding its fundamental properties and guiding the design of new derivatives and materials.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating this system. researchgate.net Recent comprehensive studies have used DFT to perform structural and quantum computational analyses of this compound. researchgate.netresearchgate.net These calculations provide deep insights into the molecule's geometric and electronic structure, the nature of its intermolecular interactions (such as hydrogen bonding), and its charge transfer dynamics. researchgate.netresearcher.life For instance, DFT calculations can predict the stability of different conformers, the energies of frontier molecular orbitals (HOMO-LUMO), and the nature of bonding in its metal complexes. researchgate.net Such computational studies are invaluable for rationalizing experimental observations and predicting the properties of yet-to-be-synthesized molecules. sobereva.com

Table 2: Methodologies in this compound Research

Methodology Application Key Findings / Purpose Reference(s)
Computational
Density Functional Theory (DFT) Structural & Electronic Analysis Investigation of hydrogen bonding, charge transfer, molecular properties, and reaction mechanisms. researchgate.netresearchgate.netresearchgate.net
Molecular Docking Bioactivity Prediction Understanding binding affinity and interactions with biological targets like enzymes. researchgate.netnih.gov
Experimental
Single-Crystal X-ray Diffraction Structure Determination Resolving the precise 3D molecular geometry and intermolecular interactions in the solid state. researchgate.netscirp.org
NMR Spectroscopy (¹H, ¹³C) Structural Characterization Confirming the integration and chemical environment of benzyl and benzoyl groups in synthesized derivatives. kirj.ee
IR Spectroscopy Functional Group Analysis Validating the presence of key functional groups like C=O and N-H in the hydrazide moiety.
Mass Spectrometry (MS/HRMS) Molecular Weight Confirmation Determining the exact mass and confirming the molecular formula of new compounds. acs.org
UV-Vis Spectroscopy Coordination & Electronic Studies Characterizing metal-ligand coordination and electronic transitions in complexes.

On the experimental front, advanced characterization techniques are essential. Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, revealing precise bond lengths, bond angles, and the nature of intermolecular packing in the solid state. asianpubs.orgscirp.org This technique is indispensable for confirming the structure of novel metal complexes and hydrogen-bonded frameworks. researchgate.net Spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are routinely used to confirm the identity and purity of newly synthesized this compound derivatives. acs.orgkirj.ee The integration of these experimental data with computational results allows for a complete and robust understanding of the structure-property relationships that govern the chemistry of this compound.

Q & A

Q. What are the standard synthetic routes for N'-Benzylbenzohydrazide derivatives, and what reaction parameters are critical for optimizing yield?

this compound derivatives are typically synthesized via condensation reactions between substituted benzoyl chlorides and hydrazides or hydrazine derivatives. Key steps include:

  • Reacting benzoyl chloride derivatives (e.g., 4-ethylbenzoyl chloride) with salicylhydrazide or similar hydrazides under reflux conditions in inert solvents (e.g., chloroform or ethanol) .
  • Purification via HPLC, recrystallization (using methanol or ethanol), or column chromatography to isolate products .
  • Critical parameters: Molar ratios (e.g., 1:1.2 hydrazide-to-acyl chloride), reaction temperature (60–100°C), and reaction time (4–24 hours). Ice baths are recommended for exothermic steps .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound derivatives?

Structural confirmation relies on:

  • 1H/13C NMR : To identify proton environments (e.g., hydrazide NH signals at δ 8–10 ppm) and aromatic substituents .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation and fragment analysis .
  • IR Spectroscopy : Confirming carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3200 cm⁻¹) stretches .
  • X-ray Crystallography : Used in advanced studies to resolve crystal structures of coordination complexes .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact the biological activity of this compound derivatives?

  • Halogen atoms (Cl, F) : Enhance acaricidal activity by increasing electrophilicity and target binding. For example, 6a-III-1 (X=F) showed an LC₅₀ of 27.9 mg/L against Tetranychus cinnabarinus .
  • Methoxy groups : Improve solubility and alter electronic effects. Substitution at the para position increases antifungal activity compared to ortho .
  • Methyl groups : Boost hydrophobic interactions in insecticidal assays .
  • Methodological approach : Use comparative bioassays (e.g., LC₅₀ determination) and DFT calculations to correlate substituent effects with activity .

Q. What role do this compound derivatives play in coordination chemistry, and how are their complexes studied?

These derivatives act as multidentate ligands , forming stable complexes with transition metals (e.g., oxidovanadium(V)) via hydrazide NH and carbonyl oxygen. Applications include:

  • Catalysis : Vanadium complexes exhibit insulin-mimetic and phosphatase-inhibiting properties .
  • Anticancer activity : Copper(II) complexes show DNA-binding and apoptosis-inducing effects .
  • Characterization : UV-Vis spectroscopy, cyclic voltammetry, and single-crystal XRD are used to study coordination modes .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from variations in:

  • Assay conditions : Differences in pest species, concentrations (e.g., 600 mg/L vs. 100 mg/L), or exposure times .
  • Structural analogs : Subtle changes in substituent position (e.g., meta vs. para) may invert activity trends .
  • Statistical validation : Use dose-response curves (LC₅₀/EC₅₀) and ANOVA to ensure reproducibility .

Q. What advanced analytical techniques are recommended for assessing the purity and stability of this compound derivatives?

  • HPLC-PDA : To detect impurities (<0.5%) and quantify degradation products under accelerated stability testing (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles (e.g., melting points ~170°C) .
  • Chiral Chromatography : For enantiopure derivatives synthesized via asymmetric catalysis .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

Reaction ComponentOptimal ConditionsImpact on Yield/PurityReference
Benzoyl Chloride1.2 equiv. to hydrazidePrevents unreacted hydrazide
SolventAnhydrous ethanol/chloroformMinimizes hydrolysis
PurificationRecrystallization (methanol)Removes polar impurities

Table 2. Bioactivity Trends Based on Substituents

Substituent PositionBiological Activity (Example)Mechanism InsightsReference
para-FAcaricidal (LC₅₀ = 27.9 mg/L)Enhanced electrophilicity
para-OCH₃Antifungal (IC₅₀ = 12 µM)Improved membrane penetration

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